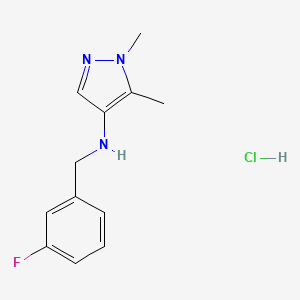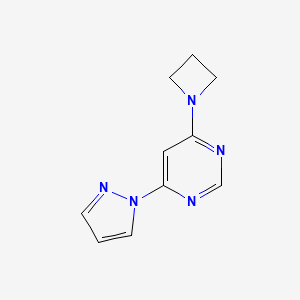![molecular formula C11H14N6S B15115074 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115074.png)
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is an organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperazine and pyrimidine derivatives. One common method includes the following steps:
Formation of 3-Methyl-1,2,4-thiadiazole: This can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under reflux conditions.
Coupling with Piperazine: The 3-methyl-1,2,4-thiadiazole is then reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.
Addition of Pyrimidine Ring: Finally, the piperazine-thiadiazole intermediate is coupled with a pyrimidine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole or piperazine rings.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known for its ability to cross cellular membranes and interact with enzymes and receptors. This compound may inhibit specific enzymes or bind to receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their use in pharmaceuticals.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in medicinal chemistry.
Properties
Molecular Formula |
C11H14N6S |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-methyl-5-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H14N6S/c1-9-14-11(18-15-9)17-7-5-16(6-8-17)10-12-3-2-4-13-10/h2-4H,5-8H2,1H3 |
InChI Key |
RNUVXXNUQKNRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114992.png)
![3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15114997.png)
![N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114999.png)
![2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B15115000.png)
![5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide](/img/structure/B15115008.png)
![4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B15115019.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15115027.png)
![9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine](/img/structure/B15115034.png)

![4-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carbonyl)benzonitrile](/img/structure/B15115043.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115055.png)
![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115060.png)
![Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate](/img/structure/B15115064.png)
